molecular formula C7H11ClN+ B12819004 1-Ethylpyridin-1-ium;hydrochloride

1-Ethylpyridin-1-ium;hydrochloride

Cat. No.: B12819004
M. Wt: 144.62 g/mol
InChI Key: AMFMJCAPWCXUEI-UHFFFAOYSA-N
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Description

1-Ethylpyridin-1-ium;hydrochloride (CAS No. 2294-38-4), also known as 1-ethylpyridinium chloride, is a quaternary ammonium salt with the molecular formula C₇H₁₀ClN and a molecular weight of 143.61 g/mol . Its structure comprises a pyridine ring substituted with an ethyl group at the nitrogen atom, forming a positively charged pyridinium ion paired with a chloride counterion (SMILES: CC[N+]1=CC=CC=C1.[Cl-]). The compound is typically crystalline and has a purity of ≥98.0% when analyzed via titrimetric methods . It is utilized in organic synthesis, catalysis, and as a precursor for ionic liquids due to its stable ionic character and moderate solubility in polar solvents .

Properties

Molecular Formula

C7H11ClN+

Molecular Weight

144.62 g/mol

IUPAC Name

1-ethylpyridin-1-ium;hydrochloride

InChI

InChI=1S/C7H10N.ClH/c1-2-8-6-4-3-5-7-8;/h3-7H,2H2,1H3;1H/q+1;

InChI Key

AMFMJCAPWCXUEI-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=CC=CC=C1.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Ethylpyridin-1-ium;hydrochloride typically involves the alkylation of pyridine with an ethyl halide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a solvent such as acetonitrile or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-Ethylpyridin-1-ium;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles such as amines or thiols, forming new derivatives.

    Major Products: The major products formed from these reactions include N-oxide derivatives, reduced pyridinium compounds, and various substituted pyridinium salts.

Scientific Research Applications

1-Ethylpyridin-1-ium;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium ylides and other reactive intermediates.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its use as a cholinesterase inhibitor, which could have implications for treating neurological disorders.

    Industry: It is used in the production of ionic liquids, which are valuable for their unique properties such as low volatility and high thermal stability.

Mechanism of Action

The mechanism of action of 1-Ethylpyridin-1-ium;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial for its potential therapeutic applications in treating neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkylpyridinium Chlorides

Alkylpyridinium chlorides share the pyridinium core but differ in alkyl chain length and substituents. Key examples include:

Myristylpyridinium Chloride (1-Tetradecylpyridin-1-ium chloride)
  • Molecular Formula : C₁₉H₃₄ClN
  • Molecular Weight : 320.94 g/mol
  • Key Differences: The C14 alkyl chain significantly increases hydrophobicity compared to the ethyl group in 1-ethylpyridinium chloride. Applications: Primarily used as a surfactant and antimicrobial agent due to its amphiphilic nature . Solubility: Limited water solubility but miscible with organic solvents.
N-Butylpyridinium Chloride
  • Molecular Formula : C₉H₁₄ClN
  • Molecular Weight : 171.67 g/mol (inferred from structural analogs)
  • Key Differences :
    • A C4 alkyl chain balances hydrophobicity and ionic interactions.
    • Applications: Used in ionic liquids for electrochemical applications due to moderate viscosity and high conductivity .
Comparison Table: Alkylpyridinium Chlorides
Compound Alkyl Chain Length Molecular Weight (g/mol) Key Applications Reference
1-Ethylpyridinium chloride C2 143.61 Catalysis, ionic liquids
Myristylpyridinium chloride C14 320.94 Surfactants, antimicrobial
N-Butylpyridinium chloride C4 ~171.67 Ionic liquids, solvents

Non-Pyridinium Hydrochloride Salts

Hydrochloride salts of other cationic bases highlight structural and functional differences:

Dopamine Hydrochloride
  • Molecular Formula: C₈H₁₂ClNO₂
  • Molecular Weight : 189.64 g/mol
  • Key Differences :
    • Contains a catecholamine structure with a primary amine.
    • Applications: Pharmaceutical agent for treating hypotension; highly water-soluble due to polar hydroxyl and amine groups .
Clindamycin Hydrochloride
  • Molecular Formula : C₁₈H₃₄Cl₂N₂O₅S
  • Molecular Weight : 461.40 g/mol
  • Key Differences :
    • A lincosamide antibiotic with a complex aliphatic structure.
    • Applications: Treats bacterial infections; solubility enhanced by hydrochloride salt formation .
Comparison Table: Hydrochloride Salts
Compound Cation Type Molecular Weight (g/mol) Key Applications Reference
1-Ethylpyridinium chloride Aromatic pyridinium 143.61 Chemical synthesis
Dopamine hydrochloride Aliphatic amine 189.64 Cardiovascular drug
Clindamycin hydrochloride Complex aliphatic 461.40 Antibiotic

Ionic Liquids with Pyridinium and Imidazolium Cores

Ionic liquids (ILs) with varying cations and anions demonstrate how structural modifications influence properties:

1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl)
  • Molecular Formula : C₆H₁₁ClN₂
  • Molecular Weight : 146.62 g/mol
  • Key Differences :
    • The imidazolium ring offers higher thermal stability and lower melting points compared to pyridinium salts.
    • Applications: Solvents in biomass processing and electrolytes .
1-Hexylpyridinium Tetrafluoroborate
  • Molecular Formula : C₁₁H₁₈BF₄N
  • Molecular Weight : 271.08 g/mol
  • Key Differences :
    • A C6 alkyl chain and BF₄⁻ anion enhance hydrophobicity and reduce viscosity.
    • Applications: Lubricants and conductive media .

Key Research Findings

Alkyl Chain Impact :

  • Longer alkyl chains (e.g., myristyl) reduce water solubility but enhance surfactant properties, while shorter chains (ethyl, butyl) improve compatibility with polar solvents and ionic liquid applications .
  • The ethyl group in 1-ethylpyridinium chloride provides a balance between ionic character and moderate hydrophobicity, making it suitable for catalysis .

Cation-Aromaticity Effects: Pyridinium salts (aromatic) exhibit higher melting points and rigidity compared to non-aromatic cations like pyrrolidinium (e.g., 1-methyl-1-propylpyrrolidinium salts) .

Anion Influence :

  • Chloride-based ILs (e.g., 1-ethylpyridinium chloride) generally have higher melting points than those with bulkier anions like BF₄⁻ or tosylate .

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